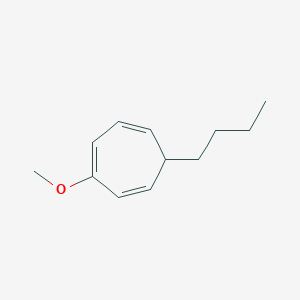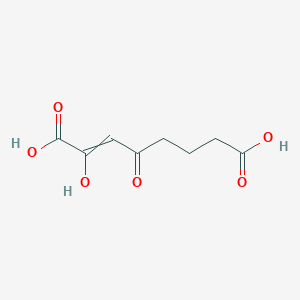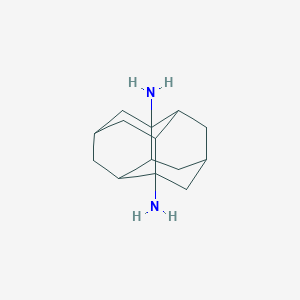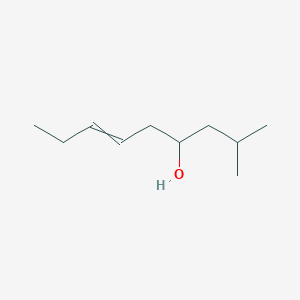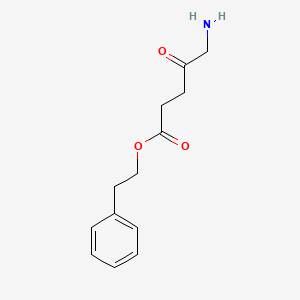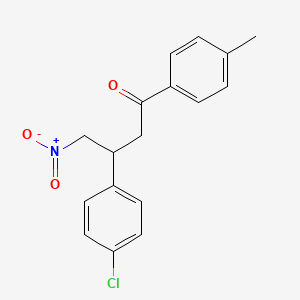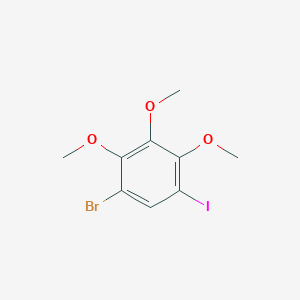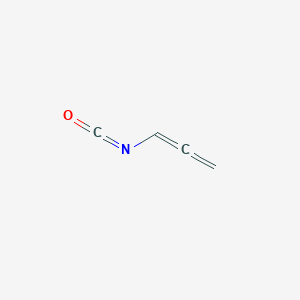
1-Isocyanatopropadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanatopropadiene is an organic compound with the molecular formula C₄H₅NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Chemical Reactions Analysis
1-Isocyanatopropadiene undergoes various chemical reactions, including:
Nucleophilic Addition: It reacts with nucleophiles such as alcohols, amines, and water.
Polymerization: When treated with compounds containing multiple hydroxyl groups, such as diols or polyols, it forms polyurethanes.
Hydrolysis: It reacts with water to produce carbon dioxide and the corresponding amine.
Scientific Research Applications
1-Isocyanatopropadiene has several applications in scientific research:
Polyurethane Synthesis: It is extensively used in the production of polyurethanes, which are versatile polymers used in foams, coatings, adhesives, and insulation.
Multicomponent Reactions: It is used in multicomponent reactions to construct heterocycles, which are valuable in medicinal chemistry and materials science.
Green Chemistry: Research is ongoing to develop bio-based isocyanates from renewable resources to reduce environmental impact.
Mechanism of Action
The reactivity of 1-Isocyanatopropadiene is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of various products. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate, which then collapses to form the final product .
Comparison with Similar Compounds
1-Isocyanatopropadiene can be compared with other isocyanates such as:
Phenyl Isocyanate: Unlike this compound, phenyl isocyanate has an aromatic ring, which influences its reactivity and applications.
Methyl Isocyanate: This compound is simpler and more volatile, making it useful in different industrial applications but also more hazardous.
Hexamethylene Diisocyanate: This aliphatic diisocyanate is used in the production of non-yellowing polyurethanes.
This compound is unique due to its specific structure, which allows for distinct reactivity patterns and applications in organic synthesis.
Properties
CAS No. |
141461-91-8 |
|---|---|
Molecular Formula |
C4H3NO |
Molecular Weight |
81.07 g/mol |
InChI |
InChI=1S/C4H3NO/c1-2-3-5-4-6/h3H,1H2 |
InChI Key |
VNUDUUKNESCUDA-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


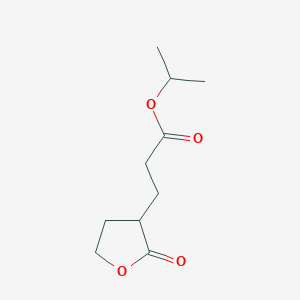
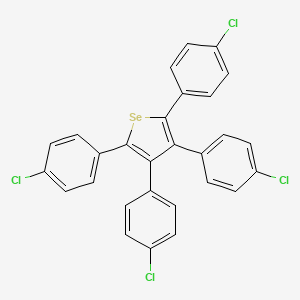
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
